N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
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Description
N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
- The synthesis of various derivatives involving compounds with similar structural features to the chemical compound has been a significant focus. For instance, the reactions of anthranilamide with isocyanates have been explored to synthesize novel quinazolinone derivatives, providing a facile synthesis method for compounds with potentially unique biological activities (J. Chern et al., 1988).
Biological Activities
- Various derivatives of compounds structurally related to N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide have shown significant biological activities. For example, novel derivatives have been identified with notable antioxidant and anticancer activities, highlighting the potential therapeutic applications of these compounds in treating diseases like glioblastoma and triple-negative breast cancer (I. Tumosienė et al., 2020).
Antimicrobial and Antitumor Evaluation
- The antimicrobial activity of quinoline derivatives containing an azole nucleus has been evaluated, with some compounds showing good to moderate activity against various microorganisms. This research area is crucial for developing new antimicrobial agents (Muhammet Özyanik et al., 2012).
- Additionally, the synthesis and evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds for their antitumor activity have been investigated, revealing compounds with extensive-spectrum antitumor efficiency against various cancer cell lines, suggesting potential applications in cancer therapy (M. Mohamed et al., 2016).
Analgesic Activity
- The synthesis and evaluation of certain quinazolinone derivatives for analgesic activity have demonstrated significant results, indicating the potential of these compounds in developing new analgesic drugs (Osarumwense Peter Osarodion, 2023).
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-23-7-3-5-18-15(21)4-2-6-20-16(22)11-8-13-14(25-10-24-13)9-12(11)19-17(20)26/h8-9H,2-7,10H2,1H3,(H,18,21)(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBJJVCRNXSDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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